N-Methyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea
Description
Urea, N-methyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- is a compound that features a urea backbone with two heterocyclic rings, pyridine and pyrimidine, attached to it
Properties
CAS No. |
61310-11-0 |
|---|---|
Molecular Formula |
C11H11N5O |
Molecular Weight |
229.24 g/mol |
IUPAC Name |
1-methyl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C11H11N5O/c1-12-11(17)16-9-4-7-14-10(15-9)8-2-5-13-6-3-8/h2-7H,1H3,(H2,12,14,15,16,17) |
InChI Key |
IOGJBCXXNAZISH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives, including N-methyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]urea, typically involves the reaction of amines with isocyanates or the rearrangement of primary amides. One common method is the nucleophilic addition of amines to potassium isocyanate in water, which is a mild and efficient process . Another method involves the use of phenyliodine diacetate in the presence of an ammonia source, which provides N-substituted ureas through a Hofmann rearrangement .
Industrial Production Methods
Industrial production of urea derivatives often employs scalable and environmentally friendly methods. For instance, the use of green eutectic solvents, such as a mixture of menthol and camphor, has been explored for the synthesis of urea derivatives . These methods aim to improve the biopharmaceutical properties of the compounds while minimizing the use of toxic solvents.
Chemical Reactions Analysis
Types of Reactions
Urea, N-methyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the nitrogen atoms or the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include phenyliodine diacetate for Hofmann rearrangement, potassium isocyanate for nucleophilic addition, and various catalysts like palladium and selenium for carbonylation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with isocyanates typically yields N-substituted ureas, while carbonylation reactions can produce functionalized ureas with various substituents .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, urea derivatives are studied for their potential therapeutic applications. For instance, they have been investigated for their anti-inflammatory and anticancer properties . The compound’s ability to interact with biological targets makes it a promising candidate for drug development.
Industry
Industrially, urea derivatives are used in the production of polymers and other materials. Their ability to form stable complexes with metals makes them useful in catalysis and other industrial processes .
Mechanism of Action
The mechanism of action of urea, N-methyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Conclusion
Urea, N-methyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.
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